

Obovatol: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

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Compound of Interest

Compound Name: Obovatol

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Abstract

Obovatol, a naturally occurring biphenolic ether lignan isolated from *Magnolia obovata*, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **obovatonol**. It further delves into its multifaceted biological effects, with a particular focus on the modulation of key signaling pathways implicated in inflammation, cancer, neuroprotection, and platelet aggregation. Detailed experimental protocols for assays discussed herein are provided to facilitate further research and development.

Chemical Structure and Properties

Obovatol is characterized by a biphenyl ether linkage with allyl substituents on both aromatic rings.^[1] This unique structure contributes to its chemical reactivity and biological activity.

IUPAC Name: 5-prop-2-enyl-3-(4-prop-2-enylphenoxy)benzene-1,2-diol^[2]

Synonyms: 4',5-Diallyl-2,3-dihydroxybiphenyl ether, NSC-364150^{[2][3]}

Chemical Structure:

Caption: Chemical structure of **Obovatol**.

Physicochemical Properties

A summary of the key physicochemical properties of **obovatoI** is presented in the table below.

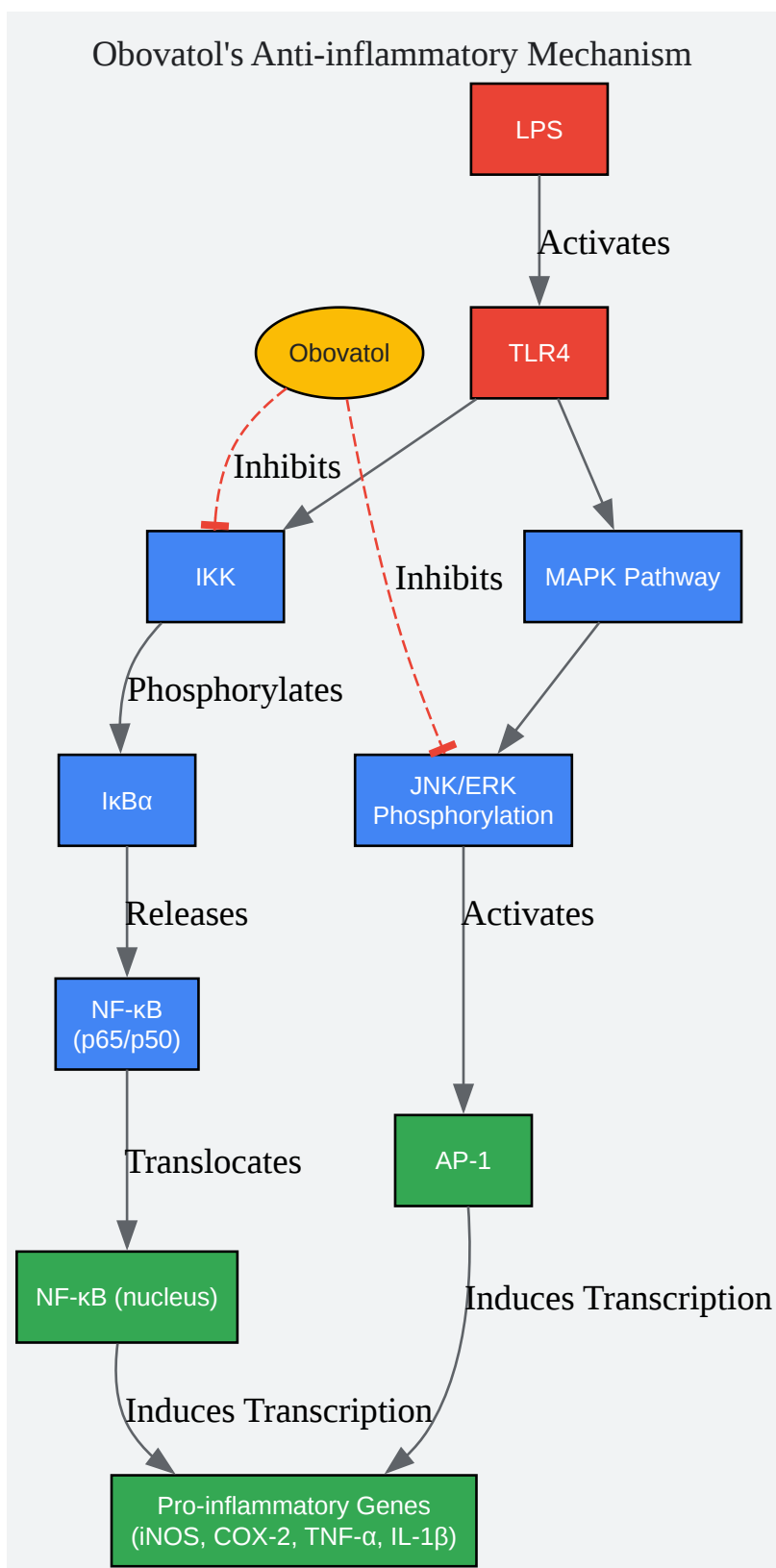
Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₈ O ₃	[1] [2] [3] [4]
Molecular Weight	282.33 g/mol	[1] [2]
Appearance	White to off-white crystalline solid or neat oil	[1] [3]
Melting Point	118-120 °C	[1]
Boiling Point	413.6 ± 45.0 °C (Predicted)	[4]
Density	1.25 g/cm ³ at 20 °C	[1]
pKa ₁	9.2 ± 0.1	[1]
pKa ₂	11.8 ± 0.2	[1]
logP	3.2 (Calculated)	[1]
Solubility		
Water	0.8 mg/mL at 25 °C, pH 7.0	[1]
Ethanol	45 mg/mL	[1]
Methanol	52 mg/mL	[1]
Acetone	68 mg/mL	[1]
DMSO	Soluble (up to 200 mg/mL)	[1] [3] [5]

Biological Activity and Signaling Pathways

ObovatoI exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and anti-platelet effects. These activities are mediated through the modulation of several key intracellular signaling pathways.

Anti-inflammatory Activity

Obovatol has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, **obovitol** inhibits nitric oxide (NO) production with an IC₅₀ of 0.91 μM.[1] It achieves this by preventing the translocation of NF-κB subunits p50 and p65 to the nucleus and inhibiting the phosphorylation of JNK and ERK, which are key kinases in the MAPK pathway.[1]

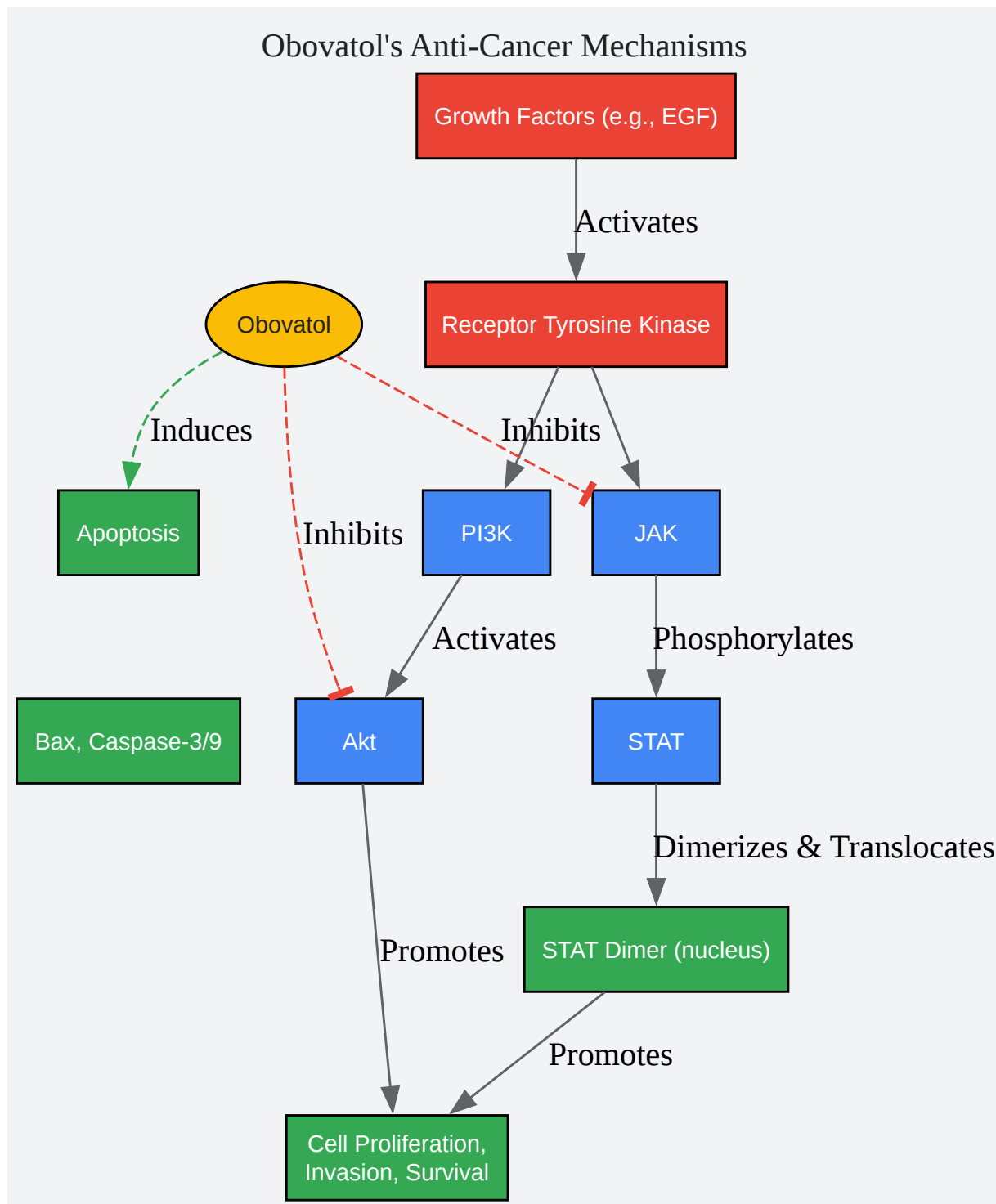


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Caption: **Obovatol** inhibits inflammatory responses via the NF-κB and MAPK pathways.

Anti-Cancer Activity

Obovatol has been shown to inhibit the growth of various cancer cells, including prostate, colon, and tongue squamous cell carcinoma.[3][4] Its anti-tumor effects are attributed to the induction of apoptosis and the inhibition of cell proliferation and invasion. **Obovatol** has been found to modulate the JAK/STAT and PI3K/Akt signaling pathways. For instance, it inhibits the EGF-mediated JAK-STAT pathway in tongue squamous cell carcinoma cells.[3] In hepatocellular carcinoma, **obovitol** has an IC50 of 57.41 μ M in Huh7 cells and 62.86 μ M in Hep3B cells, and it attenuates tumor growth by downregulating the JAK/STAT3/PD-L1 pathway.



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Caption: **Obovatol** exerts anti-cancer effects by modulating JAK/STAT and PI3K/Akt pathways.

Neuroprotective Effects

Obovatol has demonstrated neuroprotective properties in models of neuroinflammation and neurodegeneration. It can attenuate microglia-mediated neuroinflammation by inhibiting the production of neurotoxic mediators.[2] This effect is partly mediated by its ability to modulate redox regulation through the enhancement of peroxiredoxin 2 (Prx2) activity.[2] Furthermore, **obovatonol** has been shown to promote neurite outgrowth by increasing the release of neurotrophic factors like NGF and BDNF through the activation of the ERK pathway.[6]

Anti-platelet Activity

Obovatol exhibits anti-platelet and anti-thrombotic effects. It inhibits platelet aggregation induced by collagen and arachidonic acid in a concentration-dependent manner, with IC50 values of $2.4 \pm 0.8 \mu\text{M}$ and $4.8 \pm 0.9 \mu\text{M}$, respectively.[7] The mechanism involves the inhibition of phospholipase C- γ 2 (PLC- γ 2) phosphorylation, which is a critical step in the platelet activation cascade.[7]

Experimental Protocols

Isolation of Obovatol from Magnolia obovata

A general procedure for the isolation of **obovatonol** from the bark of *Magnolia obovata* involves the following steps:

- **Extraction:** The dried and powdered bark is extracted with methanol at room temperature.
- **Solvent Partitioning:** The methanol extract is concentrated and then partitioned successively with n-hexane, chloroform, and ethyl acetate.
- **Fractionation:** The ethyl acetate fraction, which is enriched with **obovatonol**, is subjected to silica gel column chromatography.
- **Purification:** Fractions containing **obovatonol** are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **obovatonol**.

Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To determine the effect of **obovatoI** on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells.

Methodology:

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of **obovatoI** for 1 hour.
- Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
- Nitrite Determination (Griess Assay):
 - 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
 - The mixture is incubated at room temperature for 10 minutes.
 - The absorbance at 540 nm is measured using a microplate reader.
 - The nitrite concentration is calculated from a sodium nitrite standard curve.
- Cell Viability (MTT Assay):
 - After removing the supernatant for the Griess assay, 100 µL of MTT solution (0.5 mg/mL in DMEM) is added to each well and incubated for 4 hours.
 - The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
 - The absorbance at 570 nm is measured.

Western Blot Analysis for Signaling Proteins

Objective: To analyze the effect of **obovatoI** on the phosphorylation and expression of proteins in signaling pathways (e.g., p-ERK, p-Akt, p-STAT3).

Methodology:

- **Cell Lysis:** Cells, after treatment with **obovitol** and/or a stimulant, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the cell lysates is determined using a BCA protein assay kit.
- **SDS-PAGE:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** The membrane is incubated with a specific primary antibody (e.g., anti-p-ERK, anti-ERK, anti- β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of **obovitol** on platelet aggregation.

Methodology:

- **Platelet-Rich Plasma (PRP) Preparation:** Whole blood is collected from healthy volunteers into tubes containing 3.2% sodium citrate. PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes.
- **Platelet Aggregation Measurement:**

- Platelet aggregation is measured using a light transmission aggregometer.
- PRP is pre-incubated with various concentrations of **obovatol** or vehicle for a specified time at 37°C.
- An agonist (e.g., collagen, arachidonic acid) is added to induce platelet aggregation.
- The change in light transmission is recorded for a set period.
- The percentage of aggregation is calculated, with 100% aggregation being the maximal change in light transmission.

Conclusion

Obovatol is a promising natural compound with a well-defined chemical structure and a range of significant biological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, JAK/STAT, and PI3K/Akt, underscores its therapeutic potential in various disease contexts such as inflammation, cancer, and neurodegenerative disorders. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action and potential applications of **obovatol** in drug discovery and development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols are generalized and may require optimization for specific laboratory conditions.

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